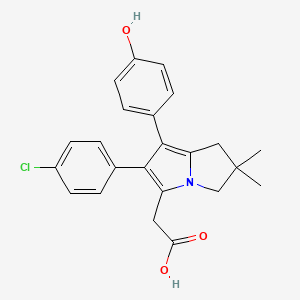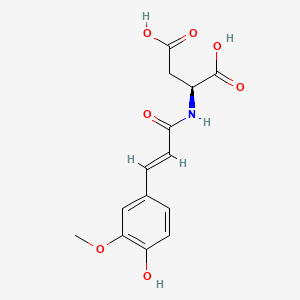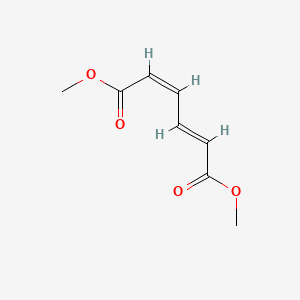
Dimethyl cis,trans-muconate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl cis,trans-muconate is an organic compound derived from muconic acid. It is a diester of muconic acid, where the carboxyl groups are esterified with methanol. This compound is notable for its conjugated double bonds, which make it a valuable intermediate in various chemical processes, particularly in the synthesis of polymers and other high-value chemicals.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl cis,trans-muconate can be synthesized through the isomerization of cis,cis-muconic acid. The process involves the esterification of muconic acid with methanol, followed by isomerization. One common method involves using iodine as a catalyst. For example, a mixture of dimethyl muconate, methanol, and a catalytic amount of iodine is heated to reflux for several hours to achieve the desired isomerization .
Industrial Production Methods
Industrial production of this compound typically involves biocatalytic processes. Recombinant microorganisms are used to convert renewable carbon sources into cis,cis-muconic acid, which is then isomerized to the cis,trans form. This method is advantageous due to its sustainability and the use of renewable resources .
化学反应分析
Types of Reactions
Dimethyl cis,trans-muconate undergoes various chemical reactions, including:
Isomerization: The compound can be isomerized to its trans,trans form using iodine as a catalyst.
Polymerization: It can be polymerized to form unsaturated polyesters, which are valuable in the production of various materials.
Diels-Alder Reactions: The conjugated double bonds make it suitable for Diels-Alder reactions, leading to the formation of cyclic compounds.
Common Reagents and Conditions
Iodine: Used as a catalyst for isomerization reactions.
Methanol: Commonly used as a solvent and reactant in esterification processes.
Major Products
Trans,trans-Dimethyl Muconate: Formed through isomerization.
Unsaturated Polyesters: Produced through polymerization reactions.
Cyclic Compounds: Resulting from Diels-Alder reactions.
科学研究应用
Dimethyl cis,trans-muconate has a wide range of applications in scientific research:
作用机制
The mechanism of action of dimethyl cis,trans-muconate involves its conjugated double bonds, which make it highly reactive in various chemical processes. The compound can undergo isomerization, polymerization, and Diels-Alder reactions due to the presence of these double bonds. The molecular targets and pathways involved include the interaction with catalysts like iodine and enzymes that facilitate these reactions .
相似化合物的比较
Similar Compounds
Dimethyl cis,cis-muconate: Another isomer of dimethyl muconate, which has different reactivity and properties.
Dimethyl trans,trans-muconate: The fully trans isomer, which is more stable and has different applications.
Fumaric Acid Esters: Similar in structure and reactivity, used in similar applications.
Uniqueness
Dimethyl cis,trans-muconate is unique due to its specific isomeric form, which provides distinct reactivity and properties compared to its cis,cis and trans,trans counterparts. Its ability to undergo various chemical reactions and its applications in sustainable chemistry make it a valuable compound in both research and industry .
属性
CAS 编号 |
1733-37-5 |
|---|---|
分子式 |
C8H10O4 |
分子量 |
170.16 g/mol |
IUPAC 名称 |
dimethyl (2Z,4E)-hexa-2,4-dienedioate |
InChI |
InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3-,6-4+ |
InChI 键 |
PXYBXMZVYNWQAM-CIIODKQPSA-N |
手性 SMILES |
COC(=O)/C=C/C=C\C(=O)OC |
规范 SMILES |
COC(=O)C=CC=CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)




![[(8S,9R,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12782456.png)





